Structural and Pharmacological Profiling of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride
Structural and Pharmacological Profiling of 2-(2-Ethoxyphenyl)pyrrolidine Hydrochloride
An Advanced Technical Whitepaper for Drug Development Professionals
Executive Summary
The compound 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride (CAS: 1177308-54-1) represents a highly privileged structural motif in modern medicinal chemistry[1]. As a substituted 2-arylpyrrolidine, it serves as a critical intermediate and pharmacophoric core in the development of targeted therapeutics, most notably in the design of Bcl-2 inhibitors for oncology[2] and monoamine modulators for neurological applications[3].
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, advanced chemoenzymatic synthesis workflows, and its pharmacological trajectory. As a Senior Application Scientist, I have structured this guide to bridge the gap between bench-level chemical synthesis and late-stage biological target validation, ensuring that researchers can implement these self-validating protocols directly into their drug discovery pipelines.
Chemical Architecture and Physicochemical Dynamics
The structural anatomy of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) directly bonded at the C2 position to an ortho-ethoxylated phenyl ring.
Causality of Structural Features
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The 2-Ethoxy Substitution: The ethoxy group at the ortho position serves a dual purpose. Sterically, it restricts the rotation of the phenyl ring relative to the pyrrolidine core, locking the molecule into specific bioactive conformations required for deep hydrophobic pocket insertion (such as the BH3-binding groove of Bcl-2 proteins)[4]. Electronically, it acts as an electron-donating group via resonance, which subtly increases the electron density of the aromatic system and influences the pKa of the adjacent pyrrolidine nitrogen.
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The Hydrochloride Salt Form: The free base of 2-arylpyrrolidines is typically a viscous oil that is prone to oxidative degradation[5]. Conversion to the hydrochloride salt (HCl) protonates the secondary amine, shifting the compound into a stable, crystalline solid. This salt formation drastically improves aqueous solubility, a non-negotiable requirement for in vitro assay formulation and in vivo bioavailability.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for both the free base and the hydrochloride salt forms, synthesized from empirical chemical databases[1][5].
| Property | Free Base | Hydrochloride Salt |
| CAS Registry Number | 383127-71-7 | 1177308-54-1 |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO |
| Molecular Weight | 191.27 g/mol | 227.73 g/mol |
| Density | 1.485 g/cm³ | N/A (Crystalline Solid) |
| Boiling Point | 333 °C | N/A (Decomposes) |
| Solubility | Soluble in DCM, Methanol | Highly soluble in Water, DMSO |
Chemoenzymatic Deracemization: Achieving Enantiopurity
Because the C2 carbon of the pyrrolidine ring is a chiral center, 2-(2-Ethoxyphenyl)pyrrolidine exists as two enantiomers: (R) and (S). In pharmacological applications, enantiopurity is critical, as biological targets are highly stereoselective.
Traditional chiral resolution is low-yield (max 50%). To overcome this, modern synthesis employs a Dynamic Kinetic Resolution (Deracemization) using engineered variants of Monoamine Oxidase from Aspergillus niger (MAO-N)[3][6].
Mechanistic Causality of the Deracemization Workflow
The MAO-N D5 variant exhibits strict stereoselectivity, oxidizing only the (S)-enantiomer of the 2-arylpyrrolidine into a cyclic imine intermediate[3]. By introducing a non-selective chemical reducing agent (ammonia borane) into the reaction vessel, the imine is continuously reduced back to the racemic mixture. Because the (R)-enantiomer is completely ignored by the enzyme, it acts as a thermodynamic sink. Over time, the entire racemic pool is funneled into the pure (R)-enantiomer, achieving >99% enantiomeric excess (ee).
Chemoenzymatic deracemization workflow of 2-arylpyrrolidines using MAO-N.
Protocol 1: Preparative-Scale Deracemization (Self-Validating System)
Objective: Isolate (R)-2-(2-Ethoxyphenyl)pyrrolidine with >99% ee.
Step-by-Step Methodology:
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Reaction Assembly: Dissolve 25 mM of racemic 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride in 100 mL of 100 mM potassium phosphate buffer.
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pH Optimization (Causality): Adjust the pH to 7.8 using 1M NaOH. Reasoning: MAO-N activity drops precipitously above pH 8.5, and ammonia borane hydrolyzes rapidly in acidic conditions. pH 7.8 is the kinetic sweet spot for both reagents[3].
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Catalyst Introduction: Add 50 mg of purified MAO-N D5 variant and 10 equivalents (250 mM) of ammonia borane (NH₃·BH₃).
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Incubation: Incubate at 30°C for 24 hours under continuous orbital shaking (200 rpm) to ensure adequate dissolved oxygen (the terminal electron acceptor for MAO-N)[3].
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Reaction Quenching & Extraction: Basify the solution to pH 12 with 10M NaOH to deprotonate the pyrrolidine, then extract three times with dichloromethane (DCM).
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System Validation (Chiral HPLC):
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Control: Run the starting racemate on a Chiralcel OD-H column to establish baseline retention times for the (R) and (S) peaks.
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Sample: Inject the extracted product. A successful deracemization is validated by the complete disappearance of the (S)-peak and a single dominant (R)-peak (>99% ee).
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Pharmacological Target Engagement: The Bcl-2 Pathway
While 2-arylpyrrolidines are historically linked to monoamine transporter modulation, recent patent literature has heavily implicated 2-(2-Ethoxyphenyl)pyrrolidine derivatives as critical building blocks for Bcl-2 (B-cell lymphoma 2) inhibitors [2][4].
Bcl-2 overexpression is a hallmark survival mechanism in various hematological malignancies (e.g., CLL, AML) and solid tumors[2]. Bcl-2 proteins neutralize pro-apoptotic proteins (like BAX and BAK) by sequestering their BH3 domains into a hydrophobic surface cleft[4].
Derivatives containing the 2-(2-Ethoxyphenyl)pyrrolidine scaffold act as BH3 mimetics . The bulky, hydrophobic nature of the ethoxyphenyl group perfectly anchors the molecule deep into the P2/P4 hydrophobic pockets of the Bcl-2 cleft, competitively displacing pro-apoptotic proteins and triggering cell death[2].
Intrinsic apoptotic pathway highlighting Bcl-2 as a therapeutic target.
Protocol 2: In Vitro Bcl-2 Heterodimerization Assay (HTRF)
To validate the efficacy of a 2-(2-Ethoxyphenyl)pyrrolidine-derived compound, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard.
Objective: Quantify the IC₅₀ of the synthesized compound in disrupting the Bcl-2/BIM peptide interaction.
Step-by-Step Methodology:
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Reagent Preparation: Prepare a master mix containing 5 nM His-tagged recombinant Bcl-2 protein and 15 nM FITC-labeled BIM BH3 peptide in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT). Reasoning: DTT prevents the oxidation of cysteine residues on Bcl-2, ensuring the binding cleft remains structurally viable.
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Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrrolidine derivative in DMSO. Transfer 1 µL of each concentration to a 384-well black microplate.
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Protein-Peptide Addition: Add 19 µL of the Bcl-2/BIM master mix to the wells.
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Fluorophore Addition: Add Anti-His Terbium (Tb) cryptate antibody (donor fluorophore).
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Incubation: Incubate in the dark at room temperature for 2 hours to allow the competitive equilibrium to stabilize.
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Data Acquisition & Validation: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
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Validation System: Include Venetoclax (a known potent Bcl-2 inhibitor) as a positive control, and DMSO alone as a negative control. A valid assay will show Venetoclax completely abolishing the FRET signal (665 nm) at nanomolar concentrations. The IC₅₀ of the test compound is calculated using a 4-parameter logistic non-linear regression model based on the reduction of the 665/620 nm emission ratio.
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Conclusion
2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is far more than a simple heterocyclic building block; it is a stereochemically complex, pharmacologically privileged scaffold. By leveraging advanced chemoenzymatic deracemization protocols, researchers can isolate its highly active enantiomers. Furthermore, its unique physicochemical properties make it an ideal anchor for BH3 mimetics, positioning it at the forefront of targeted oncology research and the development of next-generation Bcl-2 inhibitors.
References
- Google Patents. "WO2019210828A1 - Bcl-2 INHIBITORS." World Intellectual Property Organization.
- Google Patents. "CN112437772B - Bcl-2 inhibitors." China National Intellectual Property Administration.
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Thieme Connect. "Oxidation at Heteroatoms: Deracemization of Tertiary Amines by Monoamine Oxidase from Aspergillus niger." Science of Synthesis. Available at:[Link]
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Royal Society Publishing. "Oxidase enzymes as sustainable oxidation catalysts." Open Biology. Available at:[Link]
Sources
- 1. 2-(2-Ethoxyphenyl)pyrrolidine, HCl | 1177308-54-1 [chemicalbook.com]
- 2. WO2019210828A1 - Bcl-2 INHIBITORS - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. CN112437772B - Bcl-2 inhibitors - Google Patents [patents.google.com]
- 5. 2-(2-ethoxyphenyl)pyrrolidine CAS#: 383127-71-7 [m.chemicalbook.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
